Cas no 854627-16-0 (3-Bromo-4-methylthiophene-2-carboxylic Acid)

3-Bromo-4-methylthiophene-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-methylthiophene-2-carboxylic Acid
- EJB62716
- AT11772
- Z1753047778
- 958-706-8
- SCHEMBL2690137
- 854627-16-0
- MFCD03426927
- 3-bromo-4-methylthiophene-2-carboxylicacid
- AKOS023772786
- AI-942/25121067
- EN300-158093
-
- MDL: MFCD03426927
- インチ: InChI=1S/C6H5BrO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
- InChIKey: DQOPXMCMKCJDPJ-UHFFFAOYSA-N
- ほほえんだ: CC1=CSC(=C1Br)C(=O)O
計算された属性
- せいみつぶんしりょう: 219.91936g/mol
- どういたいしつりょう: 219.91936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.8±0.1 g/cm3
- ふってん: 315.2±42.0 °C at 760 mmHg
- フラッシュポイント: 144.4±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-Bromo-4-methylthiophene-2-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-4-methylthiophene-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B814948-1g |
3-Bromo-4-methylthiophene-2-carboxylic Acid |
854627-16-0 | 1g |
$ 1240.00 | 2022-06-06 | ||
Enamine | EN300-158093-1.0g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 1g |
$560.0 | 2023-05-03 | |
Enamine | EN300-158093-5.0g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 5g |
$2323.0 | 2023-05-03 | |
Enamine | EN300-158093-2500mg |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95.0% | 2500mg |
$1176.0 | 2023-09-24 | |
1PlusChem | 1P01AGSI-100mg |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 100mg |
$251.00 | 2025-03-19 | |
1PlusChem | 1P01AGSI-2.5g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 2.5g |
$1516.00 | 2024-04-21 | |
1PlusChem | 1P01AGSI-10g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 10g |
$5666.00 | 2024-04-21 | |
A2B Chem LLC | AV67138-250mg |
3-Bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 250mg |
$327.00 | 2024-04-19 | |
1PlusChem | 1P01AGSI-1g |
3-bromo-4-methylthiophene-2-carboxylic acid |
854627-16-0 | 95% | 1g |
$658.00 | 2025-03-19 | |
abcr | AB603136-1g |
3-Bromo-4-methylthiophene-2-carboxylic acid; . |
854627-16-0 | 1g |
€534.80 | 2024-07-19 |
3-Bromo-4-methylthiophene-2-carboxylic Acid 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
3-Bromo-4-methylthiophene-2-carboxylic Acidに関する追加情報
3-Bromo-4-Methylthiophene-2-Carboxylic Acid: A Comprehensive Overview
3-Bromo-4-methylthiophene-2-carboxylic acid (CAS No. 854627-16-0) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry, materials science, and analytical chemistry. This compound belongs to the class of thiophene derivatives, which are known for their aromaticity and electronic properties. The molecule consists of a thiophene ring substituted with a bromine atom at position 3 and a methyl group at position 4, along with a carboxylic acid group at position 2. These functional groups make it highly reactive and suitable for various chemical transformations.
Recent studies have highlighted the potential of 3-bromo-4-methylthiophene-2-carboxylic acid in drug discovery. Researchers have explored its ability to act as a building block for constructing bioactive molecules. For instance, the bromine substituent can be replaced with other groups through nucleophilic aromatic substitution, enabling the creation of diverse derivatives. This flexibility has been exploited in the development of novel antibiotics, anticancer agents, and anti-inflammatory drugs. One notable study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer cell proliferation.
The carboxylic acid group in 3-bromo-4-methylthiophene-2-carboxylic acid plays a crucial role in its reactivity and functionality. It can be easily converted into esters, amides, or other derivatives, making it a valuable intermediate in organic synthesis. For example, esterification reactions have been used to prepare water-soluble derivatives that are more suitable for pharmaceutical applications. Additionally, the thiophene ring's aromaticity provides stability to the molecule, making it resistant to oxidative degradation under mild conditions.
In materials science, 3-bromo-4-methylthiophene-2-carboxylic acid has been investigated for its potential in the synthesis of conductive polymers. The thiophene moiety is known to impart excellent electronic properties to materials, and the presence of substituents like bromine and methyl groups can further tune these properties. Recent research has focused on incorporating this compound into polymer frameworks to enhance their conductivity and mechanical stability. Such materials hold promise for applications in flexible electronics and energy storage devices.
The synthesis of 3-bromo-4-methylthiophene-2-carboxylic acid typically involves multi-step reactions starting from simple thiophene precursors. One common approach involves the bromination of methylthiophene derivatives followed by carboxylation using appropriate reagents. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For instance, the use of palladium catalysts in coupling reactions has enabled precise control over the substitution pattern on the thiophene ring.
From an analytical standpoint, 3-bromo-4-methylthiophene-2-carboxylic acid serves as a valuable reference compound for chromatographic and spectroscopic studies. Its distinct UV-vis absorption bands and NMR signals make it an ideal standard for calibrating instruments used in quality control and environmental monitoring. Moreover, its stability under various analytical conditions ensures reliable results across different experimental setups.
Looking ahead, the versatility of 3-bromo-4-methylthiophene-2-carboxylic acid is expected to drive further research into its applications across multiple disciplines. Its role as a key intermediate in organic synthesis will likely expand as chemists continue to explore novel reaction pathways and functionalization strategies. Additionally, ongoing studies aim to harness its electronic properties for developing advanced materials with tailored functionalities.
In conclusion, 3-bromo-4-methylthiophene-2-carboxylic acid (CAS No. 854627-16-0) is a multifaceted compound with significant potential in drug discovery, materials science, and analytical chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these fields.
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